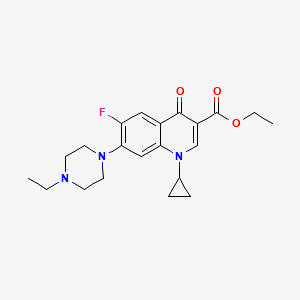

Ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylate

Descripción general

Descripción

Ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C21H26FN3O3 and its molecular weight is 387.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylate is a synthetic compound belonging to the quinolone class, primarily recognized for its antibacterial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H22FN3O3

- CAS Number : 105404-65-7

- Synonyms : Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate; 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro...

Quinolones, including the compound , exert their antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The binding of quinolones to these enzymes forms a stable complex that prevents the normal functioning of DNA replication machinery, leading to bacterial cell death.

Key Mechanisms:

- Inhibition of DNA Gyrase : Quinolones trap the enzyme-DNA complex, preventing supercoiling and relaxation necessary for replication and transcription .

- Formation of Reactive Oxygen Species (ROS) : The quinolone-DNA-enzyme complex can induce oxidative stress within bacterial cells, contributing to cell death .

- Mutation Induction : Quinolones can cause mutations in bacterial DNA due to error-prone repair mechanisms activated in response to DNA damage .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant antibacterial activity against a range of Gram-negative and Gram-positive bacteria. Its efficacy is comparable to other established quinolones.

Comparative Efficacy Table

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 - 2 µg/mL | |

| Staphylococcus aureus | 0.25 - 1 µg/mL | |

| Pseudomonas aeruginosa | 1 - 4 µg/mL |

Study on Antibacterial Activity

A study published in MDPI examined the effectiveness of various quinolones, including ethyl 1-cyclopropyl derivatives, against resistant strains of bacteria. The results showed that this compound maintained activity against strains resistant to other antibiotics, highlighting its potential use in treating infections caused by multidrug-resistant bacteria .

Clinical Applications

In veterinary medicine, compounds similar to ethyl 1-cyclopropyl derivatives have been utilized as feed additives to promote growth and prevent infections in livestock. This application underscores the compound's versatility beyond human medicine .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of Ethyl 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylate is , with a molecular weight of approximately 487.3 g/mol. The compound features a quinoline core, which is crucial for its biological activity.

Antibacterial Activity

This compound has been recognized for its antibacterial properties, particularly against a range of Gram-negative and Gram-positive bacteria. It is a derivative of Norfloxacin, which is well-documented for its efficacy as an antibacterial agent. Studies have shown that this compound exhibits enhanced activity against resistant bacterial strains, making it a valuable candidate in the development of new antibiotics .

Veterinary Medicine

In addition to human medicine, this compound is also explored for use in veterinary applications. Its effectiveness in treating infections in livestock and pets highlights its potential as an antimicrobial agent in veterinary medicine .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound showed significant inhibition of bacterial growth compared to standard antibiotics. The minimum inhibitory concentration (MIC) values were determined to be lower than those of traditional treatments, suggesting its potential as a first-line therapy against resistant strains .

Case Study 2: Synthesis and Derivative Development

Research focused on the synthesis of this compound and its derivatives has revealed pathways to enhance its pharmacological properties. By modifying the piperazine moiety, researchers have created analogs with improved solubility and bioavailability. One such derivative demonstrated a threefold increase in antibacterial activity compared to the parent compound .

Biochemical Studies

The compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its role as an inhibitor in specific enzymatic reactions provides insights into the mechanisms of bacterial resistance and metabolic adaptation. This research is vital for understanding how to overcome resistance mechanisms in pathogenic bacteria .

Potential for Cancer Treatment

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations indicate that it can inhibit tumor cell proliferation in vitro, warranting further exploration into its mechanisms of action against cancer cells .

Propiedades

IUPAC Name |

ethyl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3/c1-3-23-7-9-24(10-8-23)19-12-18-15(11-17(19)22)20(26)16(21(27)28-4-2)13-25(18)14-5-6-14/h11-14H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGPHPXEDRFCFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)OCC)C4CC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.